1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is an organoboron compound with a unique structure that includes a borole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole typically involves the reaction of appropriate boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trihalides and organolithium or Grignard reagents to form the borole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The borole ring can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the borole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce borohydrides or boranes.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dimethylbutan-2-yl)-4-fluoroaniline
- N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline
- 1-[(2,3-Dimethylbutan-2-yl)disulfanyl]hexane
Uniqueness
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is unique due to its borole ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring boron-containing compounds, such as BNCT and advanced material synthesis.
Eigenschaften
CAS-Nummer |
111525-15-6 |
---|---|
Molekularformel |
C17H33B |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
1-(2,3-dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H33B/c1-7-8-9-10-11-16-12-15(4)13-18(16)17(5,6)14(2)3/h12,14,16H,7-11,13H2,1-6H3 |
InChI-Schlüssel |
NRLPKXMYOSKLKD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC(=CC1CCCCCC)C)C(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.